molecular formula C12H20O6 B12723157 Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester CAS No. 72269-64-8

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester

Cat. No.: B12723157
CAS No.: 72269-64-8
M. Wt: 260.28 g/mol
InChI Key: ZVQZFHJCJUADFI-NSHDSACASA-N
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Description

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of butanoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back into hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester exerts its effects involves interactions with various molecular targets. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

72269-64-8

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

2-[(2S)-2-hydroxy-3-prop-2-enoxypropoxy]ethyl 3-oxobutanoate

InChI

InChI=1S/C12H20O6/c1-3-4-16-8-11(14)9-17-5-6-18-12(15)7-10(2)13/h3,11,14H,1,4-9H2,2H3/t11-/m0/s1

InChI Key

ZVQZFHJCJUADFI-NSHDSACASA-N

Isomeric SMILES

CC(=O)CC(=O)OCCOC[C@H](COCC=C)O

Canonical SMILES

CC(=O)CC(=O)OCCOCC(COCC=C)O

Origin of Product

United States

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